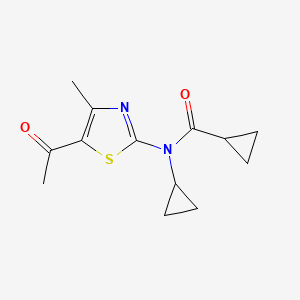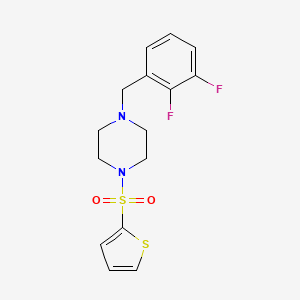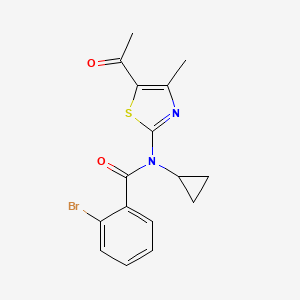
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclopropylation: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazomethane or cyclopropyl halides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or cyclopropyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and acetyl group are known to interact with enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
- 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
Uniqueness
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide is unique due to the presence of cyclopropyl groups, which are not commonly found in similar thiazole derivatives. These cyclopropyl groups can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H16N2O2S/c1-7-11(8(2)16)18-13(14-7)15(10-5-6-10)12(17)9-3-4-9/h9-10H,3-6H2,1-2H3 |
InChI Key |
DGPYHYSOVQIUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C3CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)
![Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate](/img/structure/B10952194.png)
![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B10952203.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)

![ethyl 5-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10952237.png)
![13-(difluoromethyl)-11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952241.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10952243.png)
![4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952248.png)


